molecular formula C5H3ClF2O2S2 B15304564 5-(Difluoromethyl)thiophene-3-sulfonyl chloride

5-(Difluoromethyl)thiophene-3-sulfonyl chloride

Cat. No.: B15304564
M. Wt: 232.7 g/mol
InChI Key: BQMQBPVXKCVSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)thiophene-3-sulfonyl chloride is a chemical compound with a molecular weight of 232.7 g/mol . This compound is known for its unique chemical structure, which includes a thiophene ring substituted with a difluoromethyl group and a sulfonyl chloride group. It is used in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 5-(Difluoromethyl)thiophene-3-sulfonyl chloride typically involves the introduction of a difluoromethyl group and a sulfonyl chloride group onto a thiophene ring. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as sulfuryl chloride and difluoromethylating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-(Difluoromethyl)thiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sulfuryl chloride, difluoromethylating agents, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Difluoromethyl)thiophene-3-sulfonyl chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)thiophene-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The difluoromethyl group can participate in various chemical reactions, affecting the overall reactivity and properties of the compound .

Comparison with Similar Compounds

5-(Difluoromethyl)thiophene-3-sulfonyl chloride can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound.

Properties

Molecular Formula

C5H3ClF2O2S2

Molecular Weight

232.7 g/mol

IUPAC Name

5-(difluoromethyl)thiophene-3-sulfonyl chloride

InChI

InChI=1S/C5H3ClF2O2S2/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2,5H

InChI Key

BQMQBPVXKCVSAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1S(=O)(=O)Cl)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.